molecular formula C38H74N2O4+2 B12772275 Decamethoxin ion CAS No. 17298-14-5

Decamethoxin ion

Cat. No.: B12772275
CAS No.: 17298-14-5
M. Wt: 623.0 g/mol
InChI Key: ZADGGFKUEYIBJC-YCRUICEYSA-N
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Description

Decamethoxin (chemical name: 1,10-decanediyl bis(N,N-dimethyl-N-(2-methoxyethyl)ammonium chloride)) is a bis-quaternary ammonium compound (Bis-QAC) with broad-spectrum antimicrobial and antiviral properties . Structurally, it features two quaternary ammonium groups linked by a 10-carbon aliphatic chain, which enhances its ability to disrupt microbial membranes and bind to viral enzymes. It is highly water-soluble and stable across a wide pH range (3–10), making it suitable for disinfection and therapeutic applications .

Decamethoxin exhibits rapid virucidal activity, achieving complete inactivation of coronaviruses such as infectious bronchitis virus (IBV) and SARS-CoV-2 within 30 seconds at 100 µg/ml . Its mechanism involves binding to the active site of the main protease (Mpro), a key enzyme in viral replication, with estimated binding energies of -8.6 kcal/mol (IBV Mpro) and -8.4 kcal/mol (SARS-CoV-2 Mpro) . Key interacting residues include ASN26, GLY141, GLU187, and CYS145, which stabilize the ligand-protein complex via hydrogen bonds and hydrophobic interactions .

Clinically, Decamethoxin is used for treating abscesses, fungal infections, conjunctivitis, and periodontal diseases, and as a disinfectant for medical equipment . Its sub-bacteriostatic concentration against Streptococcus mitis (0.23 µg/ml) underscores its potency even at low doses .

Properties

CAS No.

17298-14-5

Molecular Formula

C38H74N2O4+2

Molecular Weight

623.0 g/mol

IUPAC Name

10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium

InChI

InChI=1S/C38H74N2O4/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4/h29-36H,11-28H2,1-10H3/q+2/t31-,32-,33+,34+,35-,36-/m1/s1

InChI Key

ZADGGFKUEYIBJC-YCRUICEYSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decamethoxin ion typically involves the quaternization of a suitable amine with a halogenated alkane. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . The process can be summarized as follows:

    Quaternization Reaction: A tertiary amine reacts with a halogenated alkane in the presence of a solvent.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into various dosage forms, such as solutions, gels, and ointments, for medical and industrial use .

Chemical Reactions Analysis

Principles of Chemical Reactions

Chemical reactions follow certain principles, such as conservation of mass and charge. The reactants and products must be balanced in terms of both mass and charge to ensure that the reaction is chemically valid.

Chemical Reaction Types

  • Synthesis Reactions : Two or more substances combine to form a new compound.

  • Decomposition Reactions : A single compound breaks down into two or more simpler substances.

  • Replacement Reactions : One element replaces another in a compound.

  • Combustion Reactions : A substance reacts with oxygen, often producing heat and light.

Factors Influencing Chemical Reactions

Several factors can influence the rate and outcome of chemical reactions:

  • Temperature : Generally increases reaction rates by providing more energy for collisions.

  • Concentration : Higher concentrations increase the frequency of collisions.

  • Catalysts : Substances that speed up reactions without being consumed.

  • Pressure : For gases, increased pressure can increase reaction rates.

Low-Temperature Reactions

Recent studies have shown that reactions at very low temperatures can exhibit unusual behavior. For example, ion-molecule reactions in interstellar space or near absolute zero can have enhanced reaction rates due to quantum effects .

Future Research Directions

  • Experimental Synthesis : Attempting to synthesize the compound to study its properties.

  • Theoretical Modeling : Using computational methods to predict potential reactions and stability.

  • Literature Review : Continuously monitoring scientific databases for emerging research related to similar compounds.

In the absence of specific data, these general principles and methodologies can guide future investigations into the chemical reactions of compounds like "Decamethoxin ion."

Scientific Research Applications

Decamethoxin ion has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of decamethoxin ion involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. This action is particularly effective against bacteria, fungi, and certain viruses . The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Decamethoxin with Key Analogues

Compound Class Key Structural Features Target Applications
Decamethoxin Bis-QAC 10-carbon linker, dual quaternary ammonium Antiviral, antibacterial, antifungal
Chlorhexidine Biguanide Hexamethylene backbone, biguanide groups Surgical antiseptic, dental plaque control
Etony Bis-QAC Similar to Decamethoxin (exact structure unspecified) Disinfection, wound care
Boceprevir Peptidomimetic Ketomethylene group, covalent binding to CYS145 SARS-CoV-2 Mpro inhibition
Efficacy and Mechanism

Table 2: Functional Comparison Based on Experimental Data

Parameter Decamethoxin Chlorhexidine Boceprevir
Antiviral Activity 100 µg/ml inactivates IBV/SARS-CoV-2 in 30 sec Not reported for coronaviruses IC50 ~1.3 µM for SARS-CoV-2
Binding Energy (Mpro) -8.6 kcal/mol (IBV), -8.4 kcal/mol (SARS-CoV-2) N/A -9.2 kcal/mol (SARS-CoV-2)
Antibacterial Activity Sub-bacteriostatic: 0.23 µg/ml (S. mitis) Sub-bacteriostatic: 0.90 µg/ml (S. mitis) N/A
Cost Low (synthesized as disinfectant) Moderate High (>$1,000 per gram)
Primary Targets Mpro enzyme, microbial membranes Microbial membranes Mpro enzyme (covalent inhibitor)
Key Advantages of Decamethoxin
  • Rapid Action : Achieves viral inactivation in 30 seconds, outperforming many QACs that require longer exposure .
  • Dual Therapeutic Use : Functions as both a disinfectant and a treatment for infections (e.g., conjunctivitis, periodontal disease) .
  • Structural Versatility : The 10-carbon linker and quaternary groups enable strong binding to diverse targets (e.g., Mpro, bacterial membranes) .
  • Cost-Effectiveness : More affordable than peptidomimetic inhibitors like Boceprevir .

Q & A

Basic: What is the molecular structure of decamethoxin ion, and how does it influence its antimicrobial activity?

This compound (C₃₂H₆₂Cl₂N₂O₄) is a bis-quaternary ammonium compound characterized by two dimethylaminomethyl groups linked via a decamethylene chain. Its amphiphilic structure enables disruption of microbial cell membranes by binding to phospholipid bilayers, leading to lysis . Researchers should verify structural integrity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), as impurities or deviations in the decamethylene chain length can alter antimicrobial efficacy .

Basic: What standardized assays are recommended for evaluating decamethoxin’s minimum inhibitory concentration (MIC) against multidrug-resistant pathogens?

Use broth microdilution assays (CLSI guidelines) with standardized inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL). Include control strains (e.g., Staphylococcus aureus ATCC 29213) to validate results. Note that decamethoxin’s MIC values vary by solvent (e.g., water vs. 70% ethanol), requiring explicit documentation of preparation protocols .

Advanced: How can researchers design in vivo studies to assess decamethoxin’s wound-healing efficacy while controlling for confounding variables?

  • Model Selection : Use murine excisional wound models with biofilm-infected wounds to mimic clinical scenarios.
  • Concentration Gradient : Test 0.01%–0.1% aqueous solutions (common in clinical applications) against placebo .
  • Metrics : Quantify bacterial load (CFU counts), inflammatory markers (e.g., IL-6), and histopathological analysis of granulation tissue.
  • Controls : Include positive controls (e.g., silver sulfadiazine) and account for interspecies variability in immune response .

Advanced: How should contradictory data on decamethoxin’s cytotoxicity in mammalian cells be resolved?

Contradictions often arise from differing cell lines (e.g., keratinocytes vs. fibroblasts) and exposure times. To address this:

Conduct comparative assays using MTT and lactate dehydrogenase (LDH) release tests.

Vary exposure times (e.g., 24h vs. 72h) and concentrations (0.001%–0.05%).

Cross-reference with in vivo toxicity data (e.g., liver enzyme levels in rodent models) .

Advanced: What analytical methods are optimal for studying decamethoxin’s interaction with biological macromolecules like DNA or proteins?

  • Spectroscopy : Circular dichroism (CD) to monitor conformational changes in DNA.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with serum albumin.
  • Molecular Dynamics Simulations : Predict interaction sites using software like GROMACS, validated by experimental data .

Basic: What are the key challenges in synthesizing decamethoxin with high purity, and how can they be mitigated?

Challenges include side reactions during quaternization and residual solvents. Mitigation strategies:

  • Use anhydrous conditions for quaternization to prevent hydrolysis.
  • Purify via recrystallization in ethanol-water mixtures (70:30 v/v).
  • Validate purity via melting point analysis (reported range: 160–162°C) and elemental analysis .

Advanced: How can researchers optimize decamethoxin formulations for enhanced biofilm penetration in chronic infections?

  • Nanoencapsulation : Use liposomes or chitosan nanoparticles to improve tissue penetration.
  • Synergistic Agents : Combine with EDTA to destabilize biofilm matrices.
  • In Vitro Testing : Employ confocal microscopy with fluorescent-tagged biofilms (e.g., Pseudomonas aeruginosa) to visualize penetration .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in decamethoxin studies?

  • Nonlinear Regression : Fit data to log-logistic models (e.g., EC₅₀ calculations).
  • ANOVA with Post Hoc Tests : Compare efficacy across concentrations and formulations.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, addressing publication bias via funnel plots .

Basic: How does decamethoxin’s mechanism of action differ from other quaternary ammonium compounds (QACs)?

Unlike monoquaternary QACs (e.g., benzalkonium chloride), decamethoxin’s dual cationic centers and longer alkyl chain enhance membrane disruption efficiency. Validate via zeta potential measurements of treated microbial cells, which show greater surface charge neutralization compared to shorter-chain QACs .

Advanced: What strategies can address variability in decamethoxin’s stability under different storage conditions?

  • Accelerated Stability Testing : Use ICH guidelines (40°C/75% RH for 6 months) to predict shelf life.
  • Protectants : Add antioxidants like ascorbic acid (0.01% w/v) to aqueous formulations.
  • Analytical Monitoring : Track degradation products via HPLC-MS and correlate with antimicrobial activity loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.